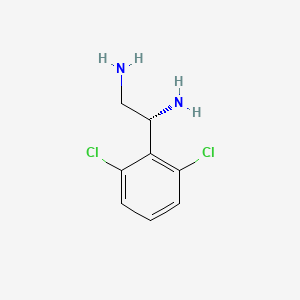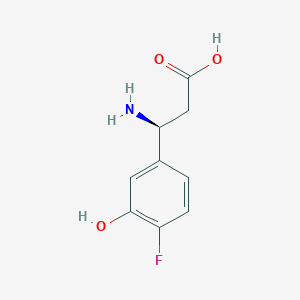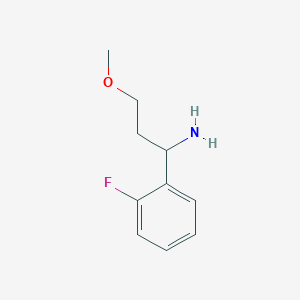
1-(2-Fluorophenyl)-3-methoxypropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-3-methoxypropan-1-amine is an organic compound that features a fluorinated phenyl ring attached to a methoxypropanamine chain
Métodos De Preparación
The synthesis of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine typically involves several steps, starting with the preparation of the fluorinated phenyl precursor. One common method involves the reaction of 2-fluorobenzaldehyde with a suitable amine under reductive amination conditions. The resulting intermediate is then subjected to further reactions to introduce the methoxy group and complete the synthesis of the target compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This often includes the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2-Fluorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are possible, especially at the fluorinated phenyl ring, where nucleophiles can replace the fluorine atom under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction .
Aplicaciones Científicas De Investigación
1-(2-Fluorophenyl)-3-methoxypropan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Industry: It is employed in the production of specialty chemicals and materials, where its unique chemical properties are advantageous
Mecanismo De Acción
The mechanism of action of 1-(2-Fluorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated phenyl ring and methoxypropanamine chain contribute to its binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target proteins and influencing various biochemical pathways .
Comparación Con Compuestos Similares
1-(2-Fluorophenyl)-3-methoxypropan-1-amine can be compared with other similar compounds, such as:
2-Fluorodeschloroketamine: A dissociative anesthetic with a fluorinated phenyl ring, used in research for its anesthetic properties.
2-Fluoromethamphetamine: A stimulant drug with a fluorinated phenyl ring, known for its effects on the central nervous system.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which differentiate it from other fluorinated compounds.
Propiedades
Fórmula molecular |
C10H14FNO |
|---|---|
Peso molecular |
183.22 g/mol |
Nombre IUPAC |
1-(2-fluorophenyl)-3-methoxypropan-1-amine |
InChI |
InChI=1S/C10H14FNO/c1-13-7-6-10(12)8-4-2-3-5-9(8)11/h2-5,10H,6-7,12H2,1H3 |
Clave InChI |
NTRHRJBIZXLUHV-UHFFFAOYSA-N |
SMILES canónico |
COCCC(C1=CC=CC=C1F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


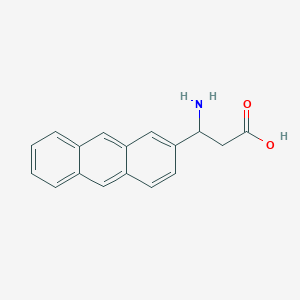
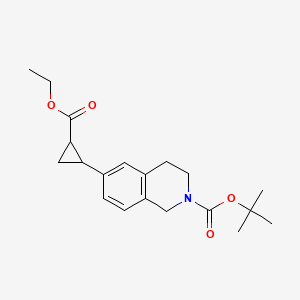

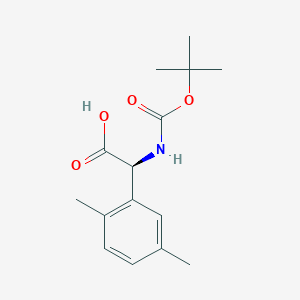
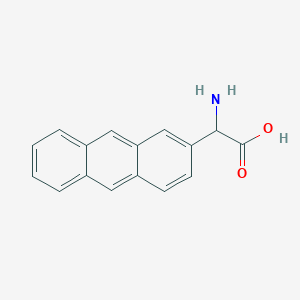

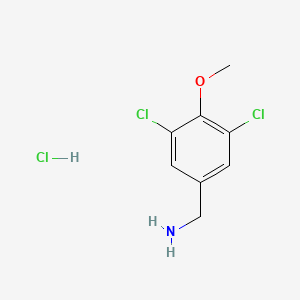
![4-Chloro-1-methyl-1,6-dihydropyrazolo[3,4-D]pyrrolo[2,3-B]pyridine](/img/structure/B15237583.png)
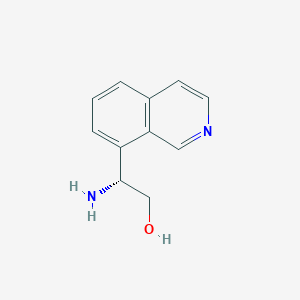
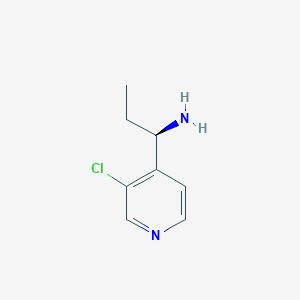
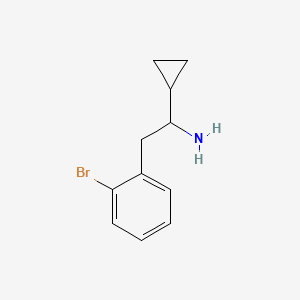
![(1S,2R)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15237610.png)
